
Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a benzyl group, and a hydroxy-methylpropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with benzyl chloride and 2-hydroxy-2-methylpropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if formed, can be reduced back to the hydroxy group.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Benzyl chloride or other alkyl halides can be used in the presence of a base.
Major Products:
- Oxidation of the hydroxy group can lead to the formation of a ketone.
- Reduction of the ketone can regenerate the hydroxy group.
- Substitution reactions can yield various benzyl derivatives depending on the substituents used .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a protecting group for amines in peptide synthesis .
Biology:
- Investigated for its potential use in enzyme inhibition studies.
- Used in the synthesis of biologically active compounds .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in the synthesis of pharmacologically active molecules.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of advanced materials and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- Tert-butyl N-(benzyloxy)carbamate
- Tert-butyl N-[(1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate
- Tert-butyl (2-hydroxy-1-phenylethyl)carbamate
Uniqueness:
- The presence of the 2-hydroxy-2-methylpropyl group distinguishes it from other carbamates.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
- The combination of the tert-butyl, benzyl, and hydroxy-methylpropyl groups provides a balance of hydrophilicity and lipophilicity, enhancing its versatility .
Propiedades
Fórmula molecular |
C16H25NO3 |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
tert-butyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)20-14(18)17(12-16(4,5)19)11-13-9-7-6-8-10-13/h6-10,19H,11-12H2,1-5H3 |
Clave InChI |
IHZLKSNSYPHGFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


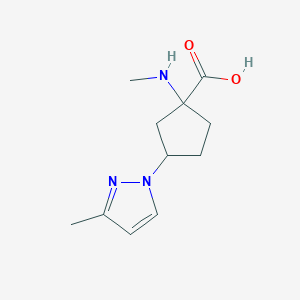
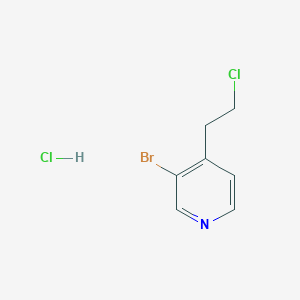

![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)
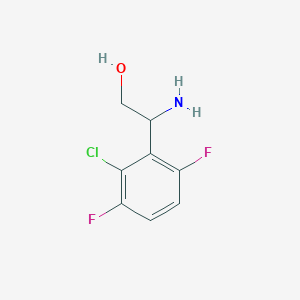

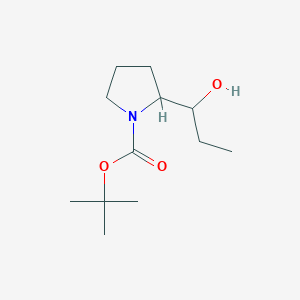
![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
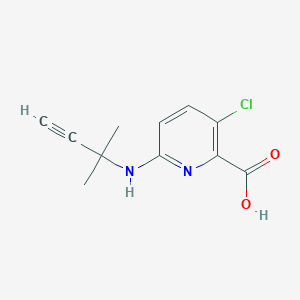

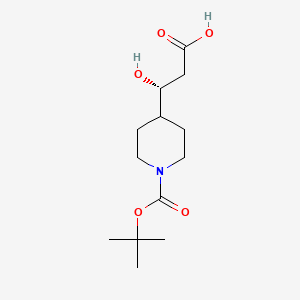
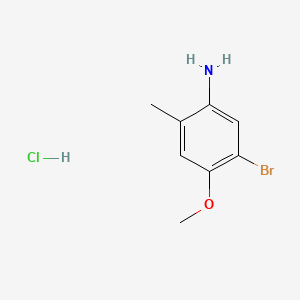
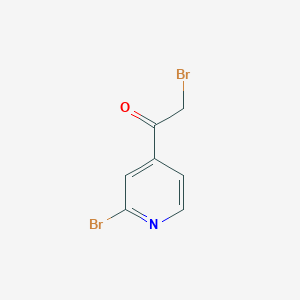
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
